molecular formula C20H26N4O2 B2868354 1-(2-Ethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034228-41-4

1-(2-Ethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2868354
CAS No.: 2034228-41-4
M. Wt: 354.454
InChI Key: ZXBWSSOYYALYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) explored the synthesis and biochemical evaluation of similar compounds, which are acetylcholinesterase inhibitors. These compounds were designed to optimize the spacer length linking two pharmacophoric moieties, demonstrating flexibility compatible with high inhibitory activities (Vidaluc et al., 1995).

Heterocyclic Derivative Synthesis

In 2019, a study conducted by Int synthesized new multisubstituted 3-(pyrazol, pyrimidine, pyridine, diazepine, oxazepin, triazol)-2H-coumarin-2-one derivatives from related compounds, highlighting the versatility of these compounds in creating new heterocyclic derivatives (Int, 2019).

Reactions with Pyrimidine Derivatives

Yamanaka et al. (1979) studied the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate. This research provides insights into the chemical behavior and potential applications of similar urea derivatives in complex chemical reactions (Yamanaka, Niitsuma & Sakamoto, 1979).

Analgesic and Antiparkinsonian Activities

A study by Amr et al. (2008) synthesized a series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine. This research demonstrates the potential pharmacological applications of these derivatives, showing good analgesic and antiparkinsonian activities (Amr, Maigali & Abdulla, 2008).

Corrosion Inhibition

Jeeva et al. (2015) synthesized new Mannich bases similar to the query compound and examined their use as corrosion inhibitors for mild steel in hydrochloric acid solution. This research highlights the potential industrial applications of these compounds (Jeeva, Prabhu, Boobalan & Rajesh, 2015).

Anticancer Agents

A 2020 study by Feng et al. synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. The research suggests these derivatives as potential anticancer agents (Feng et al., 2020).

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-2-26-19-8-4-3-7-18(19)23-20(25)22-14-16-9-12-24(13-10-16)17-6-5-11-21-15-17/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBWSSOYYALYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.